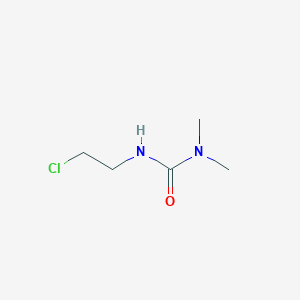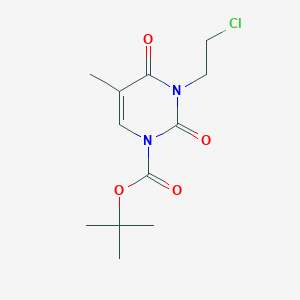
tert-Butyl 3-(2-chloroethyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(2-chloroethyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a tert-butyl group, a chloroethyl group, and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-chloroethyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the tetrahydropyrimidine ring, followed by the introduction of the chloroethyl group and the tert-butyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-chloroethyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
tert-Butyl 3-(2-chloroethyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-chloroethyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The molecular pathways involved in these interactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- tert-Butyl 3-(2-bromoethyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate
- tert-Butyl 3-(2-iodoethyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl 3-(2-chloroethyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H17ClN2O4 |
|---|---|
Molecular Weight |
288.73 g/mol |
IUPAC Name |
tert-butyl 3-(2-chloroethyl)-5-methyl-2,4-dioxopyrimidine-1-carboxylate |
InChI |
InChI=1S/C12H17ClN2O4/c1-8-7-15(11(18)19-12(2,3)4)10(17)14(6-5-13)9(8)16/h7H,5-6H2,1-4H3 |
InChI Key |
RIVVRTSEXBMZRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)N(C1=O)CCCl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


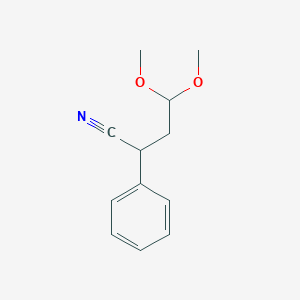

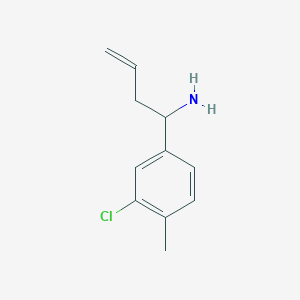
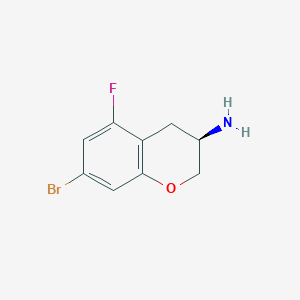
![6-Bromo-2,8-dimethylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B12982445.png)
![2-Ethyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione](/img/structure/B12982450.png)
![(3aR,7aS)-octahydrofuro[3,4-c]pyridine](/img/structure/B12982456.png)
![5-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B12982458.png)
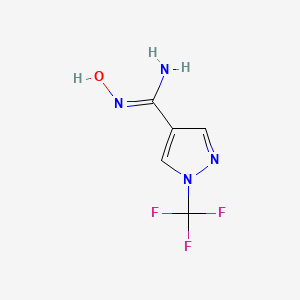
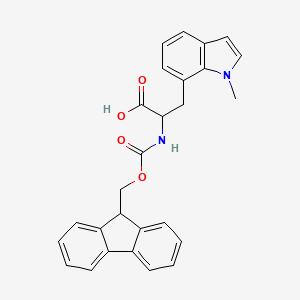
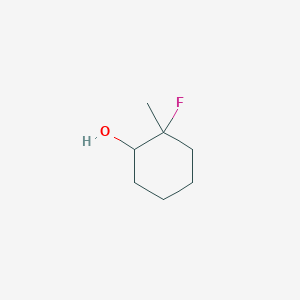
![3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12982487.png)

